molecular formula C9H13NO3S B8727221 N-ethyl-4-methoxybenzenesulfonamide CAS No. 35088-84-7

N-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B8727221
CAS No.: 35088-84-7
M. Wt: 215.27 g/mol
InChI Key: DOBQHTWQXYCFBO-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position and an ethyl group (-CH₂CH₃) attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₃NO₃S, with a molecular weight of 215.28 g/mol.

Key spectroscopic data for the dimeric derivative (12d) includes:

  • ¹H NMR (DMSO-d₆, δ): Ethyl groups appear as triplets at 0.88–0.96 ppm, while methoxy protons resonate at 3.82–3.87 ppm.
  • HRMS-ESI (+) (m/z): [M+Na]⁺ observed at 577.1405 (calcd. 577.1437), confirming the molecular formula C₂₈H₃₀N₂O₆S₂ .

Properties

CAS No.

35088-84-7

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-ethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-10-14(11,12)9-6-4-8(13-2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

DOBQHTWQXYCFBO-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

NMR Spectral Shifts

  • Ethyl Groups : In this compound derivatives, ethyl protons appear as triplets near δ 0.88–0.96 ppm .
  • Methoxy Groups : Methoxy protons consistently resonate at δ ~3.8 ppm across analogs, such as in N-(4-methoxyphenyl)-4-methylbenzenesulfonamide .
  • Methyl Groups : Methyl substituents on the benzene ring (e.g., in N-(4-methoxyphenyl)-4-methylbenzenesulfonamide) show peaks at δ 2.35–2.45 ppm .

Solubility and Lipophilicity

  • The ethyl and methoxy groups in this compound enhance lipophilicity compared to polar derivatives like N-(2-hydroxyethyl)-4-methylbenzenesulfonamide , where the hydroxyl group increases aqueous solubility .

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